molecular formula C15H11N5O3 B11312777 N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11312777
M. Wt: 309.28 g/mol
InChI Key: WAYCZUVSWDQFGH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by the presence of a benzodioxole ring and a tetrazole ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Coupling with Benzamide: The final step involves coupling the benzodioxole-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other benzodioxole and tetrazole derivatives.

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and candesartan.

Uniqueness

This compound is unique due to the combination of both benzodioxole and tetrazole rings within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11N5O3/c21-15(17-11-3-6-13-14(7-11)23-9-22-13)10-1-4-12(5-2-10)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

WAYCZUVSWDQFGH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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